molecular formula C15H12O4 B3419171 Isoliquiritigenin CAS No. 13745-20-5

Isoliquiritigenin

Cat. No.: B3419171
CAS No.: 13745-20-5
M. Wt: 256.25 g/mol
InChI Key: DXDRHHKMWQZJHT-FPYGCLRLSA-N
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Description

Isoliquiritigenin is a phenolic chemical compound found in licorice. It is a type of chalcone, a class of natural products known for their diverse biological activities. This compound is known for its anti-inflammatory, antimicrobial, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

ISL has been found to target several key proteins and pathways in the body. It has a potent affinity for the GABA-A benzodiazepine receptor, acting as a positive allosteric modulator . It also targets the miR-301b/LRIG1 signaling pathways, which results in the inhibition of melanoma growth in vitro . Other targets include NLRP3 inflammasome, TLR4, Mincle, ESR2 (oestrogen receptor beta), PIK3CG (phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma), and GSK3β (glycogen synthase kinase three beta) .

Mode of Action

ISL interacts with its targets to bring about changes in cellular processes. For instance, it inhibits NLRP3 inflammasome activation, which results in the improvement of diet-induced adipose tissue inflammation and insulin resistance . It also inhibits TLR4- and Mincle-induced expression of fibrosis-related genes in obese adipose tissue and macrophages .

Biochemical Pathways

ISL affects several biochemical pathways. It inhibits the upstream of the nuclear factor kappa B (NF-κB) pathway and activates the nuclear factor erythroid related factor 2 (Nrf2) pathway . It also suppresses the NOD-like receptor protein 3 (NLRP3) pathway and restrains the mitogen-activated protein kinase (MAPK) pathway .

Pharmacokinetics

The bioavailability and stability of isl are known to be low, which limits its application in clinical practice .

Result of Action

The molecular and cellular effects of ISL’s action are diverse. It has been found to downregulate NPC1L1 expression and competitively inhibit cellular cholesterol uptake by binding to NPC1L1 in a concentration-dependent manner in vitro . It also promotes or maintains antioxidant capacity and suppresses neuroinflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ISL. It is known that ISL has significant neuroprotective functions and reduces dopaminergic neurodegeneration . These activities suggest that the compound’s action may be influenced by the brain’s environment, but more research is needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliquiritigenin can be synthesized through various methods, including the Claisen-Schmidt condensation and the Horner-Wadsworth-Emmons reaction. The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base, typically sodium hydroxide or potassium hydroxide, to form the chalcone structure . The Horner-Wadsworth-Emmons reaction involves the reaction of phosphonates with aldehydes to form the desired product .

Industrial Production Methods

Industrial production of this compound often involves extraction from licorice roots (Glycyrrhiza glabra) using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Isoliquiritigenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoliquiritigenin has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various chalcone derivatives.

    Biology: Studied for its effects on cellular signaling pathways and gene expression.

    Medicine: Investigated for its potential therapeutic effects in cancer, inflammation, and microbial infections.

    Industry: Used in the development of pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Isoliquiritigenin is unique among chalcones due to its specific biological activities and molecular targets. Similar compounds include:

This compound stands out due to its potent effects on various signaling pathways and its broad range of biological activities, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRHHKMWQZJHT-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022466
Record name Isoliquiritigenin
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Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

961-29-5, 13745-20-5
Record name Isoliquiritigenin
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Record name Isoliquiritigenin
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Record name 2',4,4'-Trihydroxychalcone
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Record name Isoliquiritigenin
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Record name Isoliquiritigenin
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Record name TRIHYDROXYCHALCONE
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Record name Isoliquiritigenin
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Melting Point

200 - 204 °C
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a mixture of 4,000 g of crude 2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone (purity: 79.4%) and 13 ml of a mixed solvent of methylene chloride:methanol:water (4:4:1) was added 0.18 g of p-toluenesulfonic acid monohydrate, and the resulting mixture was agitated ar room temperature for 2 hours. The mixture was poured into 120 ml of water, and extracted with ethyl acetate. Distillation off of ethyl acetate afforded 2.770 g of 4,2',4'-trihydroxychalcone, having purity of 69.1% and yield of 99.9%.
Name
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixed solvent
Quantity
13 mL
Type
reactant
Reaction Step One
Name
methylene chloride methanol water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4,000 g of crude 2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone (purity: 79.4%), 64 mg of p-toluenesulfonic acid and 12 ml of methanol was agitated at room temperature for 2 hours. The mixture was poured into 120 ml of water, and crystals which formed were filtered and washed with 250 ml of water. The crystals obtained were dried to obtain 1.836 g of 4,2',4'-trihydroxychalcone having purity of 79.4% and yield of 77.4%.
Name
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
64 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Then, 1.0 g of 2'-hydroxy-4,4'-bis(methoxymethoxy)-chalcone was dissolved in 7 ml of tetrahydrofuran, and a 5-15% hydrochloric acid/methanol reagent was added to the solution and the mixture was heated at 50° C. for 30 minutes to effect a reaction. After the reaction, the reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate and extracted with 300 ml of ethyl acetate, and the ethyl acetate layer was washed with water (100 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (50 ml×2 times), dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation, and the obtained residue was subjected to the silica gel column chromatography using a mixed solvent of n-hexane and ethyl acetate to obtain 521 mg (yield=70%) of 2',4,4'-trihydroxychalcone in the form of a yellow grain.
Name
2'-hydroxy-4,4'-bis(methoxymethoxy)-chalcone
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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